molecular formula C17H11F2NO2 B1524459 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one CAS No. 1257535-68-4

3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one

Cat. No.: B1524459
CAS No.: 1257535-68-4
M. Wt: 299.27 g/mol
InChI Key: NZPMYWSPOUXVEK-UHFFFAOYSA-N
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Description

  • Starting materials: Fluorobenzene derivatives.
  • Reaction: Electrophilic aromatic substitution to introduce the fluoro groups at specific positions on the quinoline ring.
  • Conditions: Use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Step 3: Acetylation

    • Starting materials: Acetyl chloride or acetic anhydride.
    • Reaction: Acetylation of the quinoline ring to introduce the acetyl group.
    • Conditions: Use of a base such as pyridine or triethylamine to neutralize the reaction mixture.
  • Industrial Production Methods

    Industrial production of 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and scalable reaction conditions to ensure high yield and purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the acetyl and fluoro groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

    • Step 1: Synthesis of Quinoline Core

      • Starting materials: Aniline derivatives and β-ketoesters.
      • Reaction: Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst.
      • Conditions: Reflux in ethanol or another suitable solvent.

    Chemical Reactions Analysis

    Types of Reactions

    3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

      Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to reflux.

      Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux.

      Substitution: Amines, thiols; conditionselevated temperatures, polar aprotic solvents.

    Major Products

      Oxidation: Quinoline N-oxides.

      Reduction: Dihydroquinoline derivatives.

      Substitution: Substituted quinoline derivatives with various functional groups.

    Scientific Research Applications

    3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

      Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

      Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluoro groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The acetyl group may also play a role in modulating the compound’s activity and stability.

    Comparison with Similar Compounds

    Similar Compounds

      6-fluoroquinoline: Lacks the acetyl and 4-fluorophenyl groups, resulting in different biological activities.

      4-(4-fluorophenyl)quinoline: Lacks the acetyl and 6-fluoro groups, leading to variations in its chemical reactivity and applications.

      3-acetylquinoline:

    Uniqueness

    3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one is unique due to the presence of both fluoro and acetyl groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    3-acetyl-6-fluoro-4-(4-fluorophenyl)-1H-quinolin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H11F2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NZPMYWSPOUXVEK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC=C(C=C3)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H11F2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001210101
    Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001210101
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    299.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1257535-68-4
    Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1257535-68-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001210101
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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